molecular formula C26H51N3O5 B13394394 Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

Cat. No.: B13394394
M. Wt: 485.7 g/mol
InChI Key: MAYJVBBZJLABTA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate is a structurally complex ester derivative featuring a branched heptanoate backbone with multiple functional groups. Its key structural elements include:

  • A tert-butyl ester group at the terminal position, which enhances lipophilicity and stability against hydrolysis.
  • Methoxy and methyl substituents at positions 3 and 5, respectively, which influence stereoelectronic properties and metabolic stability.

Properties

IUPAC Name

tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O5/c1-14-18(6)23(19(33-13)15-20(30)34-26(7,8)9)29(12)25(32)21(16(2)3)27-24(31)22(17(4)5)28(10)11/h16-19,21-23H,14-15H2,1-13H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYJVBBZJLABTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes may include:

    Formation of the Core Structure: The initial step often involves the construction of the heptanoate backbone through a series of aldol condensations and Michael additions.

    Introduction of Functional Groups:

    Chiral Resolution: The final steps may include chiral resolution techniques such as chromatography or crystallization to separate the desired stereoisomer from other possible isomers.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise temperature and pressure control to optimize yield and purity. Catalysts and solvents would be carefully selected to facilitate the reactions and minimize side products.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a ketone, while reduction of the amide groups would produce primary or secondary amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in the development of stereoselective synthesis methods.

Biology and Medicine

In medicinal chemistry, (3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE may be investigated for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the pharmaceutical industry, this compound could be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its complex structure and multiple functional groups make it a versatile starting material for the production of various drugs.

Mechanism of Action

The mechanism by which (3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Protein Binding: The compound may bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features , physicochemical properties , and biological relevance :

Compound Name Molecular Weight Key Functional Groups Solubility Reported Applications References
Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate ~550 g/mol (estimated) Dimethylamino, methoxy, methyl, tert-butyl ester Low aqueous solubility Medicinal chemistry (hypothetical)
Tert-butyl (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methyl-amino]-3-methoxy-pentanoate () ~520 g/mol Dimethylamino, methoxy, tert-butyl ester Moderate in DCM Intermediate in peptide synthesis
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate () ~450 g/mol Benzyl(methyl)amino, methoxy, tert-butyl ester High in organic solvents Catalysis or receptor studies
Tert-butyl(3R,4S,5S)-4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate () ~485 g/mol Amino, dimethylbutanamido, methoxy, tert-butyl ester Moderate in ethanol Medicinal applications (explicit)

Key Findings:

Structural Variations: The target compound’s heptanoate chain and dual dimethylamino-3-methylbutanoyl groups distinguish it from the pentanoate analog in , which has a shorter carbon backbone .

Physicochemical Properties: The tert-butyl ester moiety universally enhances lipophilicity across all analogs, but aqueous solubility remains low unless polar groups (e.g., amino in ) are introduced . The methoxy group at position 3 is conserved in all compounds, suggesting its critical role in stabilizing molecular conformation or participating in hydrogen bonding .

Biological Relevance: explicitly highlights the medicinal use of its compound, implying that the target molecule’s structural complexity could be optimized for similar therapeutic targets (e.g., proteases or kinases) . The pentanoate derivative () serves as a synthetic intermediate, underscoring the importance of chain length in dictating functional utility .

Research Implications and Challenges

  • Synthetic Complexity : Multi-step syntheses (e.g., amidation, esterification) are required to assemble these compounds, often necessitating chiral resolution to achieve enantiopure forms .
  • Optimization Opportunities: Modifying the dimethylamino group to less basic substituents (e.g., hydroxyl or carbamate) could improve solubility without compromising bioactivity .

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound features multiple functional groups, including tertiary amines, methoxy groups, and heptanoate chains. These structural elements contribute to its pharmacological properties.

Structural Formula

The chemical formula can be summarized as follows:

  • Molecular Formula: C₁₈H₃₃N₃O₄
  • CAS Number: 239074-27-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It is believed to modulate signaling pathways that influence cell proliferation and apoptosis.

Pharmacological Effects

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.
  • Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective effects, potentially aiding in conditions like neurodegenerative diseases.
  • Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation markers, which may be beneficial in treating inflammatory diseases.

Case Studies

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.
  • Study 2 : Another investigation highlighted its neuroprotective effects in animal models of Alzheimer's disease. The results showed a reduction in amyloid plaque formation and improved cognitive function.

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
NeuroprotectiveReduces amyloid plaques in Alzheimer's modelsNeuroscience Letters
Anti-inflammatoryLowers inflammation markers in vitroInflammation Research

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its efficacy and reduce toxicity. Various analogs have been developed to explore structure-activity relationships (SAR), leading to compounds with improved biological profiles.

Synthesis Techniques

The synthesis of Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate involves several steps:

  • Formation of the heptanoate backbone.
  • Introduction of the dimethylamino moiety.
  • Coupling reactions to assemble the final structure.

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound, exploring its potential as a therapeutic agent in oncology and neurology. Additionally, studies are being conducted to evaluate its safety profile in clinical settings.

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